4-Methoxy-3-(trifluoromethoxy)benzyl bromide

Vue d'ensemble

Description

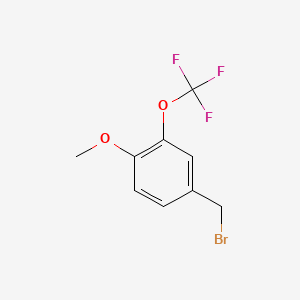

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2. It is a benzyl bromide derivative where the benzene ring is substituted with methoxy and trifluoromethoxy groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxy-3-(trifluoromethoxy)benzyl bromide can be synthesized through several methods. One common method involves the bromination of 3-trifluoromethylanisole. In this reaction, 3-trifluoromethylanisole is reacted with bromine to cause a substitution reaction, forming the target product .

Another method involves the reaction of 4-methoxy-3-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in an ether solution at 0°C. The reaction mixture is stirred for 0.5 hours, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into an ice-water mixture and stirred for 1-2 hours. The organic layer is extracted with ether, washed with sodium bicarbonate and water, and dried over sodium sulfate. The solvent is evaporated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings to optimize the reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-methoxy-3-(trifluoromethoxy)benzyl alcohol .

Applications De Recherche Scientifique

Chemical Synthesis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide serves as an essential building block in organic synthesis. It is utilized in various reactions, including:

- Suzuki-Miyaura Cross-Coupling Reaction : This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The compound acts as an electrophile, reacting with nucleophiles such as boronic acids to produce biaryl compounds .

- Nucleophilic Substitution Reactions : The bromine atom in the compound can be substituted by various nucleophiles (amines, thiols, alkoxides), leading to a range of derivatives that can be further modified for specific applications .

Pharmaceutical Applications

The compound is integral to drug development due to its role as an intermediate in synthesizing bioactive molecules. Some notable applications include:

- Synthesis of Anticancer Agents : this compound is involved in creating compounds that exhibit anticancer properties, potentially through modifications that enhance their efficacy against cancer cells .

- Development of Neuroactive Drugs : Its derivatives have been studied for their effects on neurotransmitter systems, contributing to the development of treatments for neurological disorders .

Agrochemical Applications

This compound also finds utility in the agrochemical sector:

- Synthesis of Pesticides and Herbicides : The brominated derivative can be used to synthesize active ingredients in pesticides and herbicides, enhancing agricultural productivity while managing pest populations effectively .

Material Science

In material science, this compound contributes to developing specialty chemicals and materials:

- Fluorinated Polymers : The trifluoromethoxy group imparts unique properties to polymers, making them suitable for applications requiring chemical resistance and thermal stability .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide involves its reactivity as a benzyl bromide derivative. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, making it a valuable intermediate in organic synthesis. The methoxy and trifluoromethoxy groups on the benzene ring influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethoxy)benzyl bromide

- 3-(Trifluoromethoxy)benzyl bromide

- 4-Methoxybenzyl bromide

Uniqueness

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it useful in specific synthetic applications where other similar compounds may not be as effective .

Activité Biologique

4-Methoxy-3-(trifluoromethoxy)benzyl bromide (CAS No. 853771-92-3) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in research and medicine.

Chemical Structure and Properties

This compound features a trifluoromethoxy group, which enhances its reactivity and biological potency. The presence of the bromine atom allows it to function as an alkylating agent, facilitating various chemical reactions.

Alkylating Agent : As a benzyl bromide, this compound acts primarily as an alkylating agent. It introduces the 4-Methoxy-3-(trifluoromethoxy)benzyl group into other compounds during chemical reactions, which can lead to the formation of new chemical bonds through nucleophilic substitutions.

Biochemical Pathways : The compound participates in various biochemical pathways, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse organic molecules.

- Friedel-Crafts Reactions : It can undergo Friedel-Crafts polymerization in the presence of catalysts like aluminum chloride.

Cellular Effects

This compound exhibits notable effects on cellular processes:

- Cell Signaling : It influences cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Cytotoxicity : At higher concentrations, it has been shown to cause burns and damage to mucous membranes, indicating significant cytotoxic effects.

Case Studies

- Antitubercular Activity : A study investigated derivatives of 4-(trifluoromethoxy)benzylamino compounds, including this compound. These derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some exhibiting improved solubility and stability compared to their parent compounds .

- Drug Development Applications : The compound has been utilized in the synthesis of potential therapeutic agents targeting various diseases. Its role as an intermediate in the development of bioreductive drugs highlights its importance in medicinal chemistry .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the biological activity of this compound:

- Low Doses : Minimal cytotoxic effects are observed.

- High Doses : Increased toxicity leading to adverse effects, such as burns and cellular damage.

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Alkylating Agent | Introduces functional groups into other compounds via nucleophilic substitution. |

| Cytotoxicity | Can cause damage to cells at high concentrations. |

| Antitubercular Activity | Effective against Mycobacterium tuberculosis derivatives. |

| Drug Development | Used as an intermediate for synthesizing therapeutic agents. |

Propriétés

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEYBNDTSCJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.